molecular formula C25H29N5O2S B2446817 N-(2,6-dimethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1116002-07-3

N-(2,6-dimethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2446817
CAS No.: 1116002-07-3
M. Wt: 463.6
InChI Key: WTAHMOODUVMHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyl group, a sulfonyl group, and an oxadiazole ring, making it an interesting subject for chemical studies.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-18-7-6-8-19(2)24(18)28-23(31)17-33-25-26-12-11-22(27-25)30-15-13-29(14-16-30)20-9-4-5-10-21(20)32-3/h4-12H,13-17H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAHMOODUVMHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps. The process begins with the preparation of the benzyl and sulfonyl intermediates, followed by the formation of the oxadiazole ring. Common reagents used in these reactions include methoxybenzyl chloride, sulfonyl chloride, and various catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and sulfonyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide: shares structural similarities with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(2,6-dimethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that belongs to a class of piperazine derivatives. Its unique structural features, including a sulfanyl group and a pyrimidine derivative linked to a piperazine moiety, suggest significant pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H29N5O2S, with a molecular weight of approximately 463.6 g/mol. The intricate structure includes multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Key mechanisms include:

  • Receptor Binding : The compound is believed to interact with serotonin and dopamine receptors, which are crucial in regulating mood and behavior. This interaction may underlie its potential as an antipsychotic agent.
  • Enzyme Modulation : It may also inhibit or activate enzymes involved in metabolic pathways, influencing various physiological processes.
  • Ion Channel Modulation : The compound could modulate ion channels, affecting cellular signaling pathways critical for neuronal function.

Antipsychotic Activity

Research indicates that compounds similar in structure to this compound exhibit significant antipsychotic properties. Studies have shown that such compounds can effectively reduce symptoms in animal models of schizophrenia by modulating dopaminergic and serotonergic systems .

Anticonvulsant Activity

A related study on piperazine derivatives demonstrated anticonvulsant properties in animal models. The compounds showed protective effects against seizures at varying doses, suggesting that this compound may also possess similar anticonvulsant activity .

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, providing insights into their therapeutic potential:

  • Antipsychotic Efficacy :
    • A study evaluating the efficacy of various piperazine derivatives indicated that those with similar structural motifs to N-(2,6-dimethylphenyl)-2-acetamide displayed significant antipsychotic effects in animal models.
    • The study reported a reduction in hyperactivity and improvement in social interaction among treated subjects .
  • Anticonvulsant Properties :
    • In another investigation, compounds structurally related to N-(2,6-dimethylphenyl)-2-acetamide were tested for anticonvulsant activity using the maximal electroshock (MES) test.
    • Results showed that certain derivatives conferred protection against seizures at specific dosages, indicating the potential for developing new anticonvulsants based on this scaffold .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected compounds related to N-(2,6-dimethylphenyl)-2-acetamide:

Compound NameActivity TypeObserved EffectsReference
Compound AAntipsychoticReduced symptoms in schizophrenia models
Compound BAnticonvulsantProtection against MES-induced seizures
Compound CAntidepressantEnhanced mood in chronic stress models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.